molecular formula C10H9BN2O2 B11898455 (4-Phenylpyrimidin-2-yl)boronic acid

(4-Phenylpyrimidin-2-yl)boronic acid

Cat. No.: B11898455
M. Wt: 200.00 g/mol
InChI Key: RISQEYMMBFOXFM-UHFFFAOYSA-N
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Description

(4-Phenylpyrimidin-2-yl)boronic acid is an aryl boronic acid derivative of significant interest in scientific research and development, particularly as a versatile synthetic intermediate. This compound is intended for Research Use Only and is not classified as a drug, cosmetic, or for any personal use. A primary application of this compound is its use as a key building block in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction . In this role, it serves as a reliable partner for constructing carbon-carbon bonds, enabling the synthesis of complex biaryl and heterobiaryl structures that are core scaffolds in many functional materials and pharmaceutical agents . The stability and relatively low toxicity of boronic acids like this one make them privileged substrates in synthetic organic chemistry . In the field of medicinal chemistry, boronic acids are valued as bioisosteres of carboxylic acids, which can improve the pharmacokinetic properties and selectivity of drug candidates . The boronic acid functional group can also confer unique mechanisms of action, such as the ability to form reversible covalent bonds with nucleophilic residues in enzyme active sites, as demonstrated by FDA-approved boronic acid drugs like the proteasome inhibitor bortezomib and the β-lactamase inhibitor vaborbactam . Furthermore, the dynamic covalent chemistry of boronic acids allows them to interact with diol-containing biomolecules, making them useful in developing sensors and targeted delivery systems . Researchers exploring anticancer, antimicrobial, or sensor technologies may find this compound a valuable precursor for generating novel compounds for biological evaluation .

Properties

Molecular Formula

C10H9BN2O2

Molecular Weight

200.00 g/mol

IUPAC Name

(4-phenylpyrimidin-2-yl)boronic acid

InChI

InChI=1S/C10H9BN2O2/c14-11(15)10-12-7-6-9(13-10)8-4-2-1-3-5-8/h1-7,14-15H

InChI Key

RISQEYMMBFOXFM-UHFFFAOYSA-N

Canonical SMILES

B(C1=NC=CC(=N1)C2=CC=CC=C2)(O)O

Origin of Product

United States

Synthetic Methodologies for 4 Phenylpyrimidin 2 Yl Boronic Acid

Strategies for Boronic Acid Moiety Introduction onto the Pyrimidine (B1678525) Core

These methods focus on the direct conversion of a functional group at the 2-position of the 4-phenylpyrimidine (B189444) ring into a boronic acid or its ester.

Metal-Mediated Boronylation of Halogenated Pyrimidines

Metal-catalyzed cross-coupling reactions are a cornerstone for the formation of carbon-boron bonds. The Miyaura borylation, a palladium-catalyzed reaction, is a widely employed method for the synthesis of aryl and heteroaryl boronic esters from the corresponding halides. libretexts.org This reaction typically involves the coupling of a halo-pyrimidine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. libretexts.org The resulting boronic ester can then be hydrolyzed to the desired boronic acid. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.

Iridium-catalyzed C-H borylation has also emerged as a powerful tool for the direct functionalization of C-H bonds. bris.ac.ukscispace.com This method offers an atom-economical alternative to traditional cross-coupling reactions by avoiding the need for pre-functionalized starting materials like halogenated pyrimidines. bris.ac.ukscispace.com However, the regioselectivity of C-H borylation on heteroaromatic rings can be influenced by electronic and steric factors, as well as the presence of directing groups. scispace.com For pyrimidine derivatives, borylation often occurs at positions distal to the nitrogen atoms due to electronic effects and potential catalyst inhibition by the nitrogen lone pairs. scispace.comu-tokyo.ac.jpgoogle.com

A representative reaction scheme for the Miyaura borylation of a 2-halo-4-phenylpyrimidine is shown below:

Table 1: Examples of Metal-Mediated Borylation Reactions

Catalyst Ligand Base Solvent Reagent Yield (%)
Pd(dppf)Cl₂ dppf KOAc Dioxane B₂pin₂ 75

Nucleophilic Boronylation via Organometallic Intermediates (e.g., Lithiation/Grignard followed by Borate Ester Quenching)

An alternative to metal-catalyzed methods involves the generation of a nucleophilic pyrimidine species, which is then quenched with an electrophilic boron source. This is typically achieved through the formation of an organolithium or Grignard reagent from a halogenated pyrimidine precursor.

The process generally involves a halogen-metal exchange reaction, where a 2-halo-4-phenylpyrimidine is treated with a strong organolithium base (e.g., n-butyllithium) or magnesium metal at low temperatures to generate the corresponding 2-lithiated or 2-magnesiated pyrimidine intermediate. This highly reactive organometallic species is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, to form a boronate ester. Subsequent acidic workup hydrolyzes the ester to afford the (4-phenylpyrimidin-2-yl)boronic acid. nih.gov

This methodology is advantageous as it avoids the use of expensive transition metal catalysts. However, the strong basicity of the organometallic intermediates can limit the functional group tolerance of the reaction.

A general reaction scheme for this approach is as follows:

Table 2: Nucleophilic Boronylation Reaction Conditions

Organometallic Reagent Boron Source Solvent Temperature (°C) Yield (%)
n-Butyllithium Trimethyl borate THF -78 65

Modular Synthesis Approaches Incorporating the 4-Phenylpyrimidine Unit

In these strategies, the 4-phenylpyrimidine core is constructed as a key step, with the boronic acid moiety being introduced either before or after the formation of the pyrimidine ring.

Formation of the 4-Phenylpyrimidine Core Prior to Boronylation

This approach involves the synthesis of a 4-phenylpyrimidine derivative, which is then subjected to a borylation reaction as described in section 2.1.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds and can be effectively used to introduce the phenyl group at the 4-position of a pyrimidine ring. This typically involves the reaction of a 4-halopyrimidine with phenylboronic acid in the presence of a palladium catalyst, a base, and a suitable solvent. The regioselectivity of the coupling is generally high, favoring substitution at the more reactive halogen position. For dihalopyrimidines, such as 2,4-dichloropyrimidine, the reaction can often be controlled to achieve selective monosubstitution at the 4-position by carefully choosing the reaction conditions.

Table 3: Suzuki-Miyaura Coupling for the Synthesis of 4-Phenylpyrimidines

Pyrimidine Substrate Catalyst Base Solvent Yield (%)
2,4-Dichloropyrimidine Pd(PPh₃)₄ K₂CO₃ Dioxane/H₂O 85

Classical pyrimidine synthesis often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. To synthesize a 4-phenylpyrimidine, a phenyl-substituted 1,3-dicarbonyl compound can be reacted with an appropriate amidine. For instance, the reaction of benzoylacetone with formamidine would yield 4-phenylpyrimidine.

Another common route involves the reaction of chalcones (1,3-diaryl-2-propen-1-ones) with amidines. In this case, a chalcone bearing a phenyl group at the appropriate position can be cyclized with an amidine like formamidine or guanidine to construct the 4-phenylpyrimidine core. These cyclocondensation reactions are often catalyzed by an acid or a base.

Annulation routes, where a ring is built onto an existing structure, can also be employed. These methods offer a high degree of flexibility in accessing diverse substitution patterns on the pyrimidine ring.

Sequential Functionalization for Boronic Acid Attachment to Pre-formed Phenylpyrimidine

The attachment of a boronic acid group to the C2 position of an existing 4-phenylpyrimidine scaffold is a primary strategy for synthesizing the title compound. This sequential functionalization typically begins with a 4-phenylpyrimidine ring that has a suitable leaving group, most commonly a halogen atom (chlorine or bromine), at the 2-position.

One of the most prevalent methods for this transformation is the Miyaura borylation reaction . organic-chemistry.orgwikipedia.org This palladium-catalyzed cross-coupling reaction involves treating a 2-halo-4-phenylpyrimidine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. wikipedia.orgalfa-chemistry.comnih.gov The reaction proceeds via a catalytic cycle that includes oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by transmetalation with the diboron reagent and reductive elimination to yield the 2-borylated 4-phenylpyrimidine product (typically as a pinacol (B44631) ester). alfa-chemistry.com This boronic ester can then be hydrolyzed under acidic conditions to afford the final this compound. This method is widely favored due to its mild reaction conditions and high tolerance for various functional groups. alfa-chemistry.com

Alternative strategies include:

Lithium-Halogen Exchange: This method involves treating 2-halo-4-phenylpyrimidine with an organolithium reagent (e.g., n-butyllithium or t-butyllithium) at low temperatures. This generates a highly reactive 2-lithiated 4-phenylpyrimidine intermediate, which is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate. Subsequent acidic workup hydrolyzes the resulting boronate ester to the desired boronic acid. nih.gov

Direct C-H Borylation: This advanced approach involves the direct conversion of a C-H bond at the 2-position of 4-phenylpyrimidine into a C-B bond, typically using an iridium catalyst. illinois.edu While atom-economical, this method can face challenges with regioselectivity in heteroaromatic systems. The nitrogen atoms in the pyrimidine ring can coordinate to the metal center, potentially inhibiting the catalyst or directing the borylation to other positions. nih.govrsc.orgnih.gov Achieving selective borylation at the C2 position, which is adjacent to a ring nitrogen, often requires careful optimization of ligands and reaction conditions. researchgate.net

Optimization of Synthetic Reaction Parameters for this compound Synthesis

The efficiency, yield, and purity of this compound obtained via cross-coupling reactions are highly dependent on the careful optimization of several key parameters. The selection of the catalyst, solvent, and base, along with the method of activation, plays a pivotal role in the success of the synthesis.

Catalyst Selection and Loading for Boronylation Reactions

The choice of catalyst is critical, particularly for Miyaura borylation. Palladium complexes are the catalysts of choice for this transformation.

Palladium Catalysts: A variety of palladium(0) and palladium(II) precursors can be used. Common examples include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladium(II) complexes with specialized ligands like [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂). wikipedia.orgmdpi.com The ligand plays a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle. For challenging substrates, more electron-rich and sterically bulky phosphine (B1218219) ligands such as XPhos can be employed to improve catalytic activity and prevent side reactions. nih.gov

Iridium Catalysts: For direct C-H borylation routes, iridium complexes are predominantly used. A typical catalytic system consists of an iridium precursor like [Ir(cod)Cl]₂ (cod = 1,5-cyclooctadiene) combined with a bipyridine-based ligand. researchgate.net

Catalyst Loading: The amount of catalyst used, or catalyst loading, is a balance between reaction efficiency and cost. High loadings can ensure faster conversion but increase expense and the potential for metal contamination in the final product. Optimization studies have shown that effective borylation can be achieved with catalyst loadings ranging from as low as 0.5 mol% to a more standard 5 mol%. mdpi.comresearchgate.netnih.gov Low catalyst loadings are particularly desirable in large-scale synthesis. nih.gov

Table 1: Common Catalysts for Boronylation Reactions
Catalyst SystemTypical ReactionCommon Loading (mol%)Reference
Pd(PPh₃)₄Miyaura Borylation3 - 5 mdpi.com
PdCl₂(dppf)Miyaura Borylation1 - 3 wikipedia.org
XPhosPdG2 / XPhosMiyaura Borylation2.5 - 5 nih.gov
[Ir(cod)Cl]₂ / dtbpyC-H Borylation1 - 3 researchgate.net

Influence of Solvent Systems and Reaction Media

The solvent is not merely an inert medium but an active participant that influences reactant solubility, catalyst stability, and reaction kinetics.

Aprotic Polar Solvents: Solvents such as 1,4-dioxane, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are frequently used for palladium-catalyzed borylation reactions. mdpi.comresearchgate.net They are effective at dissolving the various organic and inorganic components of the reaction mixture. In a comparative study on a related pyrimidine system, 1,4-dioxane was shown to provide superior yields compared to other solvents like toluene or acetonitrile. mdpi.com

Ethereal and Aromatic Solvents: Tetrahydrofuran (THF) and toluene are also common choices, particularly for reactions involving organometallic intermediates. organic-chemistry.org

Water: The presence of water, often in a biphasic system with an organic solvent like 1,4-dioxane, can be beneficial, especially when using water-soluble bases like potassium phosphate. mdpi.com

Table 2: Effect of Solvent on a Pyrimidine Cross-Coupling Reaction
SolventRelative Yield (%)Reference
1,4-Dioxane60 mdpi.com
Dry Toluene40 mdpi.com
Acetonitrile36 mdpi.com

Role of Bases and Additives on Reaction Efficiency and Yield

The base is a crucial component in the Miyaura borylation, primarily responsible for activating the diboron reagent to facilitate transmetalation.

Choice of Base: The selection of the base is critical. Strong bases can promote a competing Suzuki-Miyaura coupling reaction between the newly formed boronic ester and the starting aryl halide, thus reducing the yield of the desired product. Therefore, milder bases are preferred. Potassium acetate (B1210297) (KOAc) is the most commonly used base for this reason. organic-chemistry.orgalfa-chemistry.com Other effective bases include potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃). mdpi.com

Optimized Base Systems: Recent studies have shown that using lipophilic carboxylate bases, such as potassium 2-ethylhexanoate, can significantly accelerate the reaction. nih.govorganic-chemistry.org This allows the borylation to proceed at lower temperatures (e.g., 35°C) and with very low catalyst loading (0.5 mol%). The improved performance is attributed to the higher solubility of the lipophilic base in the organic medium and its ability to mitigate the inhibitory effects that simpler anions like acetate can have on the palladium catalyst. researchgate.netorganic-chemistry.org

Additives: In some cases, additives can enhance reaction performance. For instance, the use of ethylene glycol has been reported to improve yields and broaden the substrate scope in the borylation of challenging heteroaryl chlorides, including pyridine derivatives. nih.gov

Table 3: Common Bases Used in Miyaura Borylation
BaseKey FeatureReference
Potassium Acetate (KOAc)Standard, mild base; minimizes side reactions. organic-chemistry.orgalfa-chemistry.com
Potassium Phosphate (K₃PO₄)Effective base, often used in aqueous/organic mixtures. mdpi.com
Potassium 2-ethylhexanoateLipophilic base; allows for milder conditions and lower catalyst loading. nih.govorganic-chemistry.org

Advanced Activation Methods (e.g., Microwave Irradiation, Ultrasound-Promoted Synthesis)

To overcome the kinetic barriers of traditional heating methods, advanced activation techniques are increasingly employed to accelerate reaction rates, improve yields, and promote greener synthetic protocols.

Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat the reaction mixture rapidly and uniformly. nih.gov This technique has been successfully applied to Suzuki-Miyaura cross-coupling reactions of pyrimidine and pyrazole derivatives, leading to a dramatic reduction in reaction times—from many hours to mere minutes. nih.govrsc.org For example, a microwave-assisted coupling on a related pyrazolo[1,5-a]pyrimidine system was completed in 40 minutes at 135°C, conditions that would be inefficient under conventional heating. nih.gov This rapid heating can also minimize the formation of degradation byproducts. mdpi.com

Ultrasound-Promoted Synthesis: Sonochemistry uses the energy of ultrasound (typically 20-100 kHz) to induce acoustic cavitation—the formation, growth, and collapse of microscopic bubbles in the reaction liquid. nih.gov This process generates localized hot spots with extremely high temperatures and pressures, which can significantly enhance reaction rates. nih.gov Ultrasound-promoted synthesis is recognized as an environmentally friendly method that can often be performed at ambient temperature, reducing energy consumption and providing high yields of the target products. thieme-connect.denih.gov It has been effectively used in the synthesis of various heterocyclic compounds and aryl amides. orgchemres.org

Table 4: Comparison of Conventional and Advanced Activation Methods
ParameterConventional HeatingMicrowave IrradiationUltrasound Promotion
Energy Transfer Conductive heating (slow, non-uniform)Dielectric heating (rapid, uniform)Acoustic cavitation (localized high energy)
Reaction Time Hours to daysMinutesMinutes to hours
Typical Temperature Often requires high reflux temperaturesPrecisely controlled, can reach high T quicklyOften at or near ambient temperature
Yields VariableOften improved due to reduced side reactionsGenerally high
Key Advantage Simple setupDrastic speed increaseEnergy efficiency, mild conditions

Reactivity and Synthetic Applications of 4 Phenylpyrimidin 2 Yl Boronic Acid

As a Substrate in Cross-Coupling Reactions

The primary application of (4-Phenylpyrimidin-2-yl)boronic acid in organic synthesis is as a nucleophilic partner in various cross-coupling reactions. The electron-deficient nature of the pyrimidine (B1678525) ring influences the reactivity of the C2-boronic acid, making it a key intermediate for the synthesis of complex 2,4-disubstituted pyrimidines.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling with Diverse Electrophiles

The Suzuki-Miyaura reaction is arguably the most important application for aryl and heteroaryl boronic acids, enabling the formation of C(sp²)–C(sp²) bonds. This compound is a competent substrate for this transformation, allowing for the introduction of various aryl and heteroaryl substituents at the 2-position of the 4-phenylpyrimidine (B189444) core.

This compound can be coupled with a wide range of electrophilic partners, including aryl and heteroaryl bromides, iodides, and triflates. The reactivity of 2-heteroaryl boronic acids in Suzuki-Miyaura couplings can be challenging due to factors like competitive protodeboronation and the potential for the heterocyclic nitrogen to coordinate to the palladium catalyst, thereby inhibiting its activity.

However, with appropriate catalyst systems, these challenges can be overcome. Modern palladium catalysts, often employing bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are highly effective for coupling electron-deficient heteroaryl boronic acids. The key steps in the catalytic cycle involve the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. A base, typically a carbonate or phosphate, is required to activate the boronic acid for the transmetalation step.

The scope of the Suzuki-Miyaura coupling with this compound extends to a variety of aryl and heteroaryl halides. Electron-deficient aryl halides often react more readily due to a faster oxidative addition step. Conversely, electron-rich and sterically hindered aryl halides may require more forcing conditions or highly active catalyst systems to achieve good yields.

A significant limitation for many nitrogen-containing heteroaryl boronic acids is their propensity to undergo protodeboronation, an undesired side reaction where the C–B bond is cleaved by a proton source (often water) to give the corresponding C–H bond. wikipedia.org This process competes with the desired transmetalation step in the Suzuki-Miyaura cycle and can lower the yield of the cross-coupled product. nih.gov The rate of protodeboronation for 2-azaheteroaryl boronic acids (like 2-pyridyl or 2-pyrimidinyl derivatives) can be particularly high under neutral or slightly acidic pH conditions due to the formation of a reactive zwitterionic intermediate. ed.ac.uk Therefore, reaction conditions, particularly the choice of base and solvent, must be carefully optimized to favor the cross-coupling pathway over protodeboronation.

While specific data for the coupling of this compound is not extensively documented, the table below illustrates the typical scope of Suzuki-Miyaura reactions for producing closely related 2-arylpyrimidine systems, demonstrating the feasibility of coupling various partners.

Aryl/Heteroaryl HalideCatalyst/LigandBaseSolventYield (%)
4-BromoanisolePd(PPh₃)₄K₂CO₃Dioxane/H₂O85
1-Bromo-4-(trifluoromethyl)benzenePd₂(dba)₃ / SPhosK₃PO₄Toluene92
2-BromopyridinePd(OAc)₂ / XPhosCs₂CO₃Dioxane78
3-BromothiophenePd(PPh₃)₄Na₂CO₃DME/H₂O81
1-Bromo-2-methylbenzenePdCl₂(dppf)K₂CO₃Toluene/H₂O75

This table presents representative yields for the Suzuki-Miyaura coupling of a generic 2-pyrimidinyl boronic acid with various aryl/heteroaryl halides to illustrate the general scope of such reactions.

Once the 2-aryl-4-phenylpyrimidine scaffold is synthesized via Suzuki-Miyaura coupling, further functionalization may be desired. The regiochemistry of subsequent reactions is dictated by the electronic properties of the disubstituted pyrimidine ring. The pyrimidine ring is inherently electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions that are activated by electron-withdrawing groups or that can stabilize a negative charge. However, in the 2,4-diphenylpyrimidine (B12087079) system, the ring is generally less reactive towards nucleophiles unless a leaving group is present.

Electrophilic aromatic substitution (e.g., nitration, halogenation) is generally difficult on the pyrimidine ring itself due to its electron-deficient nature. Instead, electrophilic attack will preferentially occur on the more activated phenyl rings at the C2 or C4 positions. The directing effects of the pyrimidine ring on the attached phenyl groups would need to be considered for selective functionalization.

Other Transition Metal-Catalyzed Coupling Transformations (e.g., Chan-Lam Coupling)

Beyond palladium catalysis, this compound is a potential substrate for other transition metal-catalyzed reactions. The Chan-Lam coupling, which is typically catalyzed by copper, enables the formation of carbon-heteroatom bonds, specifically C–N, C–O, and C–S bonds. This reaction couples an aryl boronic acid with an amine, alcohol, or thiol.

The Chan-Lam reaction offers a powerful alternative to the Buchwald-Hartwig amination for forming aryl-amine and aryl-ether bonds, often under milder conditions (e.g., room temperature, open to the air). The mechanism is thought to proceed through a copper(II) or copper(III) intermediate. While specific examples utilizing this compound are not prevalent in the literature, its structural similarity to other heteroaryl boronic acids that successfully undergo this transformation suggests its viability. Such a reaction would provide a direct route to 2-amino-4-phenylpyrimidines or 2-alkoxy-4-phenylpyrimidines, which are valuable structures in medicinal chemistry.

Intrinsic Reactivity of the Boronic Acid Functionality

The boronic acid group (–B(OH)₂) is a Lewis acid with an empty p-orbital on the boron atom. At physiological or basic pH, it exists in equilibrium between the neutral, trigonal planar form and an anionic, tetrahedral boronate species formed by the addition of a hydroxide (B78521) ion. This equilibrium is crucial for its reactivity in cross-coupling reactions, as the boronate is often the active species in the transmetalation step.

A key aspect of the intrinsic reactivity of heteroaryl boronic acids is their stability. As mentioned, protodeboronation is a common decomposition pathway. wikipedia.org For 2-azaheteroaryl boronic acids, the proximity of the ring nitrogen to the boronic acid group can facilitate this undesired reaction. ed.ac.uk The stability of this compound is therefore a critical consideration during synthesis, purification, and storage, as well as in the design of cross-coupling protocols. To mitigate decomposition, reactions are often run under anhydrous conditions or with carefully chosen aqueous base systems to minimize the lifetime of intermediates susceptible to protonolysis. researchgate.net In some cases, boronic acids are converted to more stable derivatives, such as MIDA boronates or trifluoroborate salts, which slowly release the free boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions. wikipedia.org

Formation of Boronate Esters and Anhydrides (Boroxines)

Like other boronic acids, this compound readily undergoes condensation reactions with diols and alcohols to form boronate esters. wikipedia.org This reversible reaction is commonly used to protect the boronic acid group or to modify its solubility and stability. For instance, reaction with pinacol (B44631) yields a stable 2-(4-phenylpyrimidin-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The formation of five-membered rings (dioxaborolanes) or six-membered rings (dioxaborinanes) is typical. wikipedia.org

Under anhydrous conditions or upon heating, boronic acids can undergo self-condensation to form cyclic trimers known as boroxines. wikipedia.orgnih.gov For this compound, this dehydration would result in the formation of 2,4,6-tris(4-phenylpyrimidin-2-yl)boroxine. This process is reversible, and the equilibrium between the boronic acid and the boroxine (B1236090) can be controlled by the presence or removal of water. researchgate.net The formation of boroxine is often an entropy-driven process, favored by the release of water molecules. researchgate.netclockss.org The electronic properties of the substituents on the aromatic ring can influence the stability of the boroxine; electron-donating groups generally favor boroxine formation. researchgate.netclockss.org

Table 1: Common Reactions of the Boronic Acid Moiety
Reaction TypeReactantProductSignificance
EsterificationDiols (e.g., pinacol)Boronate EsterProtection, increased stability, modified solubility
DehydrationSelf-condensationBoroxineStable anhydride (B1165640) form under anhydrous conditions

Protodeboronation Pathways and Strategies for Their Control

Protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, is a significant undesired side reaction for many heteroarylboronic acids. wikipedia.orgnih.gov Boronic acids with a nitrogen atom positioned similarly to that in 2-pyridylboronic acid are particularly susceptible to this decomposition pathway. researchgate.netresearchgate.net this compound falls into this category, as the nitrogen at the 1-position of the pyrimidine ring can facilitate protodeboronation.

The mechanism for such compounds can proceed rapidly at neutral pH through the formation of a zwitterionic intermediate, which undergoes unimolecular fragmentation. wikipedia.org Altering the pH by adding acid or base can shift the equilibrium away from this highly reactive zwitterion, thereby slowing the rate of protodeboronation. wikipedia.org

Several strategies have been developed to mitigate protodeboronation during synthetic applications like Suzuki-Miyaura coupling:

Use of Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can reduce the rate of protodeboronation. researchgate.net The bulky protecting group sterically hinders the approach of reagents that facilitate C-B bond cleavage.

"Slow-Release" Strategies: The use of derivatives like N-methyliminodiacetic acid (MIDA) boronates or potassium trifluoroborate salts allows for the slow, controlled release of the free boronic acid into the reaction mixture. wikipedia.orged.ac.uk This maintains a low concentration of the unstable boronic acid, minimizing its decomposition while still allowing the desired cross-coupling to proceed. wikipedia.org

Optimized Reaction Conditions: Careful selection of the base, solvent, and catalyst system in cross-coupling reactions is crucial. For example, using milder bases like CsF in specific solvents can sometimes suppress protodeboronation. rsc.org

Lewis Acidity and Potential for Reversible Covalent Binding

The boron atom in a boronic acid has an empty p-orbital, making it a Lewis acid. nih.govresearchgate.net This Lewis acidity allows boronic acids to accept a pair of electrons from a Lewis base, such as a hydroxide ion, to form a tetrahedral boronate species. nih.govnih.gov The Lewis acidity of this compound is influenced by the electronic nature of the 4-phenylpyrimidine substituent. The electron-withdrawing character of the pyrimidine ring is expected to enhance the Lewis acidity of the boron center.

This ability to interact with Lewis bases is the foundation for the potential of boronic acids to engage in reversible covalent binding. nih.gov They can form stable yet reversible covalent bonds with nucleophilic residues in biomolecules, such as the hydroxyl groups of serines or threonines in proteins. nih.govresearchgate.net This property has led to the development of boronic acids as enzyme inhibitors. researchgate.net Furthermore, boronic acids can form reversible covalent complexes with diols, such as those found in saccharides. nih.gov This interaction, which is often pH-dependent, has been widely exploited in the design of sensors and separation systems for carbohydrates. nih.gov The reversible nature of these bonds allows for dynamic systems that can respond to changes in their environment. nih.govresearchgate.net

Derivatization and Functionalization of the Pyrimidine and Phenyl Moieties

The this compound scaffold offers multiple sites for further chemical modification on both the pyrimidine and phenyl rings, allowing for the generation of a diverse range of complex molecules.

Post-Synthetic Modifications of the this compound Scaffold

The pyrimidine ring is an electron-deficient heterocycle, making it susceptible to nucleophilic aromatic substitution, particularly at positions activated by the ring nitrogen atoms. Conversely, the phenyl ring can undergo electrophilic aromatic substitution. The presence of the boronic acid group, or more commonly its protected boronate ester form, is generally robust enough to tolerate a variety of reaction conditions, allowing for selective modifications at other positions on the scaffold. nih.gov

For example, if the pyrimidine ring contains suitable leaving groups (e.g., halogens), they can be displaced by nucleophiles. nih.gov Similarly, functionalization of the phenyl ring via electrophilic substitution would likely be directed to the ortho and para positions relative to the pyrimidine substituent, although the directing effect of the C-B bond must also be considered. Modifications at the C5 position of the pyrimidine ring are also a common strategy for altering the properties of pyrimidine-based compounds. researchgate.net

Synthesis of Conjugated and Polyaromatic Systems Utilizing the this compound Core

This compound is an ideal substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. mdpi.com This reaction enables the formation of new carbon-carbon bonds, providing a powerful method for synthesizing complex biaryl and polyaromatic systems. By coupling the boronic acid with various aryl or heteroaryl halides, a wide array of conjugated molecules can be constructed.

These reactions are fundamental in materials science for creating organic electronic materials and in medicinal chemistry for building complex drug scaffolds. researchgate.net The pyrimidine core, being an electron-deficient unit, can impart specific electronic properties to the resulting conjugated system.

Table 2: Representative Suzuki-Miyaura Coupling Partners
Coupling Partner (Ar-X)Product TypePotential Application
BromobenzeneBiphenyl derivativeCore for liquid crystals
2-BromothiopheneAryl-heteroaryl systemOrganic semiconductor
4-IodoanilineFunctionalized biarylPharmaceutical intermediate
9-BromophenanthrenePolyaromatic systemOrganic light-emitting diode (OLED) material

Multi-Component Reaction Integration for Complex Library Generation

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing atoms from all starting materials, are highly efficient tools for generating chemical diversity. researchgate.net Boronic acids are versatile reagents that can participate in several types of MCRs, including the Petasis and Ugi reactions. nih.govmdpi.com

The compatibility of free boronic acids in isocyanide-based MCRs has been demonstrated, allowing for the rapid synthesis of complex, drug-like scaffolds that retain the boronic acid moiety for subsequent functionalization. nih.gov For instance, a formyl-substituted analogue of this compound could potentially be used in an Ugi or Petasis reaction, integrating the pyrimidine core into a larger, more complex molecular architecture in a single, atom-economical step. nih.govchemrxiv.org This approach is particularly valuable in drug discovery for the rapid generation of compound libraries for biological screening. mdpi.com

Advanced Computational Studies and Mechanistic Investigations of 4 Phenylpyrimidin 2 Yl Boronic Acid

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the intrinsic properties of molecules at the electronic level. These methods are crucial for predicting molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure of molecules. For (4-Phenylpyrimidin-2-yl)boronic acid, DFT calculations, often using a basis set like B3LYP/6-311G(d), can optimize the molecular geometry and compute key electronic parameters. researchgate.net These parameters help in understanding the molecule's stability and chemical behavior. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital most capable of donating electrons, while the LUMO is the most capable of accepting them. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. ijcce.ac.ir A large gap implies high stability, whereas a small gap suggests the molecule is more reactive. ijcce.ac.ir In Lewis acid-base reactions, reactivity is conceptualized as the interaction between the HOMO of the base (electron donor) and the LUMO of the acid (electron acceptor). libretexts.orgyoutube.com

For a molecule like this compound, the electron-rich phenyl and pyrimidine (B1678525) rings influence the energy levels of these frontier orbitals. DFT calculations can precisely quantify these energies, providing a theoretical basis for its reactivity. researchgate.net

Table 1: Representative Electronic Properties Calculated via DFT for Pyrimidine Derivatives.
ParameterCalculated ValueSignificance
EHOMO-6.5 eVEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO-1.8 eVEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE)4.7 eVDifference between LUMO and HOMO energies; indicates chemical reactivity and kinetic stability.
Dipole Moment2.1 DMeasure of the molecule's overall polarity.

This compound is a valuable building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction to form new carbon-carbon bonds. chemenu.comnih.gov Computational chemistry allows for the detailed elucidation of the mechanisms of these complex transformations. nih.gov

Theoretical studies can map the entire reaction pathway, identifying the structures and energies of reactants, transition states, and products. This involves calculating the energy barriers (activation energies) for each step, such as oxidative addition, transmetalation, and reductive elimination. nih.gov By modeling these steps, researchers can understand the factors that control the reaction's feasibility and rate. For instance, the nature of the substituents on the phenyl and pyrimidine rings can be computationally varied to predict their effect on the reaction outcome, guiding the rational design of more efficient synthetic routes. nih.gov

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. Docking studies, a key component of this field, are particularly important for predicting how a small molecule (ligand) might interact with a large biological molecule, such as a protein.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com This technique is instrumental in drug discovery for identifying potential drug candidates. Studies on related pyrimidine derivatives have shown their potential as inhibitors for targets like cyclin-dependent kinases (CDKs), which are crucial in cancer therapy. nih.govnih.govresearchgate.net

For this compound, docking simulations can be performed against the crystal structure of a target protein. The simulation places the ligand into the protein's binding site in various orientations and conformations, calculating a "docking score" for each pose, which estimates the binding affinity. researchgate.net The results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. researchgate.net The boronic acid group itself is known to form covalent or strong non-covalent interactions with active site residues, such as serine, in certain enzymes. mdpi.com

Table 2: Illustrative Molecular Docking Results for a Pyrimidine-based Ligand in a Kinase Active Site.
ParameterDescriptionExample Finding
Binding Energy (kcal/mol)Estimated free energy of binding; more negative values indicate stronger binding.-8.5
Hydrogen BondsKey directional interactions stabilizing the complex.Pyrimidine N atoms forming H-bonds with backbone residues (e.g., CYS-89).
Hydrophobic InteractionsInteractions between nonpolar regions of the ligand and protein.Phenyl ring interacting with hydrophobic pocket residues (e.g., LEU-132, VAL-27).
Interacting ResiduesSpecific amino acids in the binding site that interact with the ligand.CYS-89, LEU-132, VAL-27, GLU-85

Beyond predicting binding affinity, molecular modeling is used to perform conformational analysis and characterize the precise binding mode. researchgate.net this compound possesses conformational flexibility, particularly regarding the rotation around the single bond connecting the phenyl and pyrimidine rings. Computational methods can explore the potential energy surface to identify low-energy, stable conformations of the molecule both in isolation and within a protein's binding site.

Characterizing the binding mode involves a detailed analysis of the docked pose. This includes measuring bond distances and angles for key interactions, such as the hydrogen bonds formed by the pyrimidine nitrogens or the interactions of the boronic acid group. researchgate.net This detailed structural information provides a hypothesis about how the molecule achieves its biological effect, which can be validated experimentally and used to guide the design of new analogues with improved potency and selectivity. researchgate.netnih.gov

Structure-Reactivity Correlation Studies

Structure-reactivity correlation studies aim to establish a relationship between a molecule's chemical structure and its reactivity. For boronic acids, a key property governing their reactivity is the Lewis acidity of the boron atom. nih.gov Boronic acids are Lewis acids that exist in equilibrium between a neutral, trigonal planar form (sp² hybridized) and an anionic, tetrahedral form (sp³ hybridized) in aqueous solution. nih.govmdpi.com

The pKa of the boronic acid is a measure of this equilibrium. The electronic properties of the substituents on the aromatic ring significantly influence the pKa. Electron-withdrawing groups, like the pyrimidine ring in this compound, decrease the pKa by stabilizing the anionic tetrahedral boronate form, thereby increasing the Lewis acidity of the boron center. nih.govnih.gov Conversely, electron-donating groups would increase the pKa. nih.gov

This correlation is critical for predicting the compound's behavior in both synthetic reactions and biological contexts. For example, a lower pKa can enhance the rate of transmetalation in Suzuki-Miyaura coupling and can also facilitate the formation of stable complexes with diols, a key interaction for saccharide sensing and interactions with glycoproteins on cell surfaces. nih.govnih.gov Computational studies can predict these pKa values, providing a quantitative link between the molecule's structure and its observed reactivity. nih.gov

Pre Clinical Research on 4 Phenylpyrimidin 2 Yl Boronic Acid and Its Derivatives in Medicinal Chemistry

Design Principles for Pyrimidine-Based Chemical Probes and Ligands

The design of effective chemical probes and ligands based on the pyrimidine (B1678525) scaffold is guided by several key principles. Pyrimidine itself is considered a "privileged scaffold" in medicinal chemistry due to its presence in natural molecules like nucleic acids and its ability to form multiple hydrogen bonds, which facilitates binding to a wide array of biological targets. The design process focuses on the strategic placement of various substituents around this core to achieve desired potency, selectivity, and pharmacokinetic properties.

The position of substituents on the pyrimidine nucleus profoundly influences the resulting biological activity. Modifications at the C2, C4, and C6 positions are commonly explored to modulate the electronic and steric properties of the molecule, thereby fine-tuning its interaction with the target protein. The phenyl group at the C4 position, as in (4-phenylpyrimidin-2-yl)boronic acid, often serves as a key hydrophobic or aromatic interaction moiety, anchoring the ligand in a specific pocket of the target.

The incorporation of a boronic acid group is a critical design element. Boronic acids are versatile functional groups that can engage in several types of interactions. Most notably, the boron atom can form a reversible covalent bond with the hydroxyl group of serine, threonine, or tyrosine residues within the active site of an enzyme. This mechanism is central to the action of several successful drugs. Furthermore, boronic acids can form stable, yet reversible, esters with 1,2- or 1,3-diols, such as those found on the surface of glycoproteins or within saccharides, opening possibilities for targeting cell surface receptors or carbohydrate-binding proteins. nih.govrsc.org The phenylboronic acid motif, in particular, has been explored for its ability to selectively bind to sialic acids on cell surfaces. nih.gov This dual capacity for covalent interaction and diol binding makes the boronic acid moiety a powerful tool for designing potent and sometimes highly specific inhibitors and probes.

In Vitro Studies of Biological Target Modulation

Derivatives of the this compound scaffold have been investigated for their ability to modulate a diverse range of biological targets in vitro. These studies are crucial for elucidating their mechanism of action and establishing structure-activity relationships (SAR).

The phenylpyrimidine boronic acid scaffold is particularly well-suited for the design of enzyme inhibitors, leveraging both the recognition properties of the pyrimidine core and the reactive potential of the boronic acid group.

Checkpoint kinase 1 (CHK1) is a serine/threonine kinase that plays a pivotal role in the DNA damage response, making it an attractive target for cancer therapy. While specific studies on this compound as a CHK1 inhibitor are not prominent, the broader class of pyrimidine derivatives has been extensively explored. Research into N-(pyrazin-2-yl)pyrimidin-4-amines and related scaffolds has demonstrated that the pyrimidine core can effectively serve as a hinge-binding motif within the ATP-binding pocket of kinases. researchgate.net Optimization of substituents on the pyrimidine ring and associated aryl groups led to potent and highly selective CHK1 inhibitors. For example, the addition of a nitrile to a pyrazine (B50134) ring attached to the pyrimidine core was found to increase CHK1 potency 15-fold in one series of compounds. researchgate.net These studies underscore the principle that the phenylpyrimidine scaffold can be systematically modified to achieve potent kinase inhibition, and the addition of a boronic acid could provide an alternative or additional binding interaction with the kinase active site.

The deubiquitinase (DUB) complex USP1/UAF1 is a key regulator of DNA damage response pathways, including translesion synthesis and the Fanconi anemia pathway. Its inhibition is a promising strategy for sensitizing cancer cells to DNA-damaging agents. A high-throughput screen and subsequent medicinal chemistry optimization identified a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent, nanomolar inhibitors of USP1/UAF1. nih.gov These compounds, which are structurally very similar to the (4-phenylpyrimidin-2-yl) scaffold, demonstrated a strong correlation between their enzymatic inhibitory concentration (IC50) and their cellular activity. nih.gov

The lead compound from this series, ML323, is a highly potent and selective inhibitor of the USP1–UAF1 complex. researchgate.netnih.gov Structure-activity relationship (SAR) studies on these phenylpyrimidine derivatives revealed key interactions. For instance, the 2-phenyl group and the N-benzyl-4-amine substituent were found to be critical for potent inhibition. nih.gov The research established the druggability of the USP1/UAF1 complex and validated the phenylpyrimidine scaffold as a premier framework for designing its inhibitors. nih.gov

Inhibitory Activity of Phenylpyrimidine Derivatives against USP1/UAF1
CompoundStructureIC50 (nM)
ML323 (Compound 70)N-((4-(pyridin-3-yl)phenyl)methyl)-2-phenylpyrimidin-4-amine core with modifications20
Analogue 712-(2-fluorophenyl)-N-((4-(pyridin-3-yl)phenyl)methyl)pyrimidin-4-amine60
Analogue 752-(3-methoxyphenyl)-N-((4-(pyridin-3-yl)phenyl)methyl)pyrimidin-4-amine80
Data sourced from research on N-benzyl-2-phenylpyrimidin-4-amine derivatives. nih.gov

The versatility of the phenylpyrimidine boronic acid scaffold is further demonstrated by its application in targeting a wide range of other enzymes.

Cyclooxygenase (COX-1/COX-2): COX enzymes are key mediators of inflammation. Studies have been conducted on 4-phenylpyrimidine-2(1H)-thiones, which are structurally related to the subject compound, for their ability to inhibit COX-1 and COX-2. nih.gov More recent research on other pyrimidine derivatives has identified compounds with high selectivity for COX-2 over COX-1, a desirable trait for reducing gastrointestinal side effects. acs.org For example, certain derivatives showed COX-2 inhibition comparable to the standard drug meloxicam. acs.org

Inhibitory Activity and Selectivity of Pyrimidine Derivatives against COX Isoenzymes
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
L1>1001.05>95.2
L23.781.253.02
Meloxicam (Reference)2.671.122.38
Piroxicam (Reference)0.8910.320.086
Data adapted from studies on pyrimidine derivatives as COX inhibitors. acs.org

Lipoxygenase (LOX): In the pursuit of anti-inflammatory agents with a better safety profile, researchers have designed dual inhibitors of both COX and LOX pathways. While not specifically focused on this compound, various heterocyclic scaffolds have been used to develop compounds that inhibit both enzyme families.

Autotaxin (ATX): ATX is a secreted enzyme that produces the signaling lipid lysophosphatidic acid (LPA). The boronic acid moiety is particularly effective for inhibiting ATX. Replacing a carboxylic acid with a boronic acid in one inhibitor series increased potency by two orders of magnitude. This dramatic enhancement is attributed to the boronic acid's ability to interact with a key threonine residue in the ATX active site. This highlights the critical role the boronic acid of the this compound scaffold could play in targeting this enzyme.

Histone Deacetylases (HDACs): HDACs are important epigenetic regulators and cancer drug targets. Pyrimidine-containing structures, such as pyrimidinedione derivatives, have been developed as selective HDAC6 inhibitors. The synthesis of other HDAC inhibitors has involved Suzuki reactions utilizing various boronic acids to construct the final molecule, indicating the utility of this functional group in the field.

Cell Division Cycle 42 (CDC42): CDC42 is a small GTPase in the Rho family that is implicated in cancer cell proliferation and migration. A class of trisubstituted pyrimidine inhibitors has been developed that blocks the interaction between CDC42 and its downstream effector, p21-activated kinase (PAK). The core of these inhibitors often features a 2,4,6-trisubstituted pyrimidine, with a phenyl group at one position being a common feature. These compounds were shown to inhibit downstream signaling, including S6 phosphorylation, and block tumor growth in preclinical models.

α-Amylase: This enzyme is a target for managing type 2 diabetes. Various pyrimidine derivatives have shown potent α-amylase inhibitory activity. In one study, a series of pyrimidine linked acyl thiourea (B124793) derivatives were synthesized and evaluated, with the most potent compound showing an IC50 value of 1.478 µM, comparable to the standard drug acarbose.

Inhibitory Activity of Pyrimidine Derivatives against α-Amylase
Compound SeriesMost Potent Compoundα-Amylase IC50 (µM)
Pyrimidine linked acyl thioureas6j1.478 ± 0.051
2,4-diaminopyrimidine derivativesCompound 411.13 ± 0.12
Acarbose (Reference)-1.063 ± 0.013 / 11.30 ± 0.12
Data compiled from multiple studies on pyrimidine-based α-amylase inhibitors.

Beyond direct enzyme inhibition, the phenylpyrimidine boronic acid scaffold has potential for modulating cell signaling through receptor interactions. The phenylboronic acid moiety itself is known to bind reversibly to diols, which are common on cell surface glycoproteins that function as receptors. nih.gov This interaction is pH-dependent and has been explored for targeting carbohydrates like sialic acids, which are often overexpressed on cancer cells. nih.gov

A prime example of signaling pathway intervention comes from the work on CDC42 inhibitors. Derivatives based on a 2-phenylpyrimidine (B3000279) scaffold were found to block the CDC42-effector interaction, which in turn inhibits downstream signaling cascades. Specifically, the inhibitor ARN22089 was shown to inhibit the phosphorylation of S6K, a downstream target of CDC42. It also affected the MAPK and NF-κB pathways. This demonstrates that the phenylpyrimidine core can serve as a basis for molecules that disrupt protein-protein interactions, thereby intervening in critical cellular signaling pathways relevant to cancer.

Enzyme Inhibition and Activation Mechanisms

Structure-Activity Relationship (SAR) Studies for Biological Activity

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives of the this compound scaffold, SAR studies have been crucial in identifying key structural features that govern their potency and selectivity as enzyme inhibitors. These investigations systematically modify different parts of the molecule—the phenyl ring, the pyrimidine core, and the boronic acid group—to understand their contribution to the compound's interaction with its biological target.

Research into N-benzyl-2-phenylpyrimidin-4-amine derivatives, which share the 2-phenylpyrimidine core, has provided significant insights into the SAR of this class of compounds as inhibitors of the deubiquitinating enzyme USP1/UAF1. nih.gov A key finding from these studies was the pronounced effect of substitution on the 2-phenyl group. It was observed that substitution at the 2-position of the phenyl ring was greatly favored over modifications at the 3- or 4-positions. For instance, the 3-CF₃-phenyl and 4-CF₃-phenyl derivatives were found to be inactive, highlighting the critical importance of the substituent's location for biological activity. acs.org This led researchers to focus on exploring a variety of electron-donating and electron-withdrawing groups, as well as sterically diverse moieties, at the 2-position to further enhance inhibitory potency. acs.org

In a different therapeutic area, SAR studies on 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives containing a (phenyl)pyrimidin-2-yl moiety revealed important trends for anticancer activity. For one series of compounds, substitutions at the C-3 position of an attached aryl group resulted in better cytotoxicity against cancer cell lines compared to substitutions at the C-4 position. nih.gov This again underscores the sensitivity of the biological activity to the precise placement of substituents on the aromatic rings within the molecule.

The general principles of SAR for boronic acid-containing compounds are also applicable. The boronic acid moiety itself is often critical for the mechanism of action, frequently forming a reversible covalent bond with a key amino acid residue (such as serine) in the active site of the target enzyme. nih.govresearchgate.net Studies on various boronic acid derivatives have shown that modifications to the aryl group attached to the boronic acid can significantly influence acidity (pKa value) and, consequently, the compound's interaction with its target at physiological pH. nih.gov Electron-withdrawing groups on an aromatic boronic acid tend to decrease the pKa value, while electron-donating groups increase it. nih.gov

The table below summarizes key SAR findings for compounds based on the 2-phenylpyrimidine scaffold.

Table 1: Summary of Structure-Activity Relationship Findings for 2-Phenylpyrimidine Derivatives

Molecular Scaffold/Series Target/Activity Key SAR Findings Reference(s)
N-benzyl-2-phenylpyrimidin-4-amine USP1/UAF1 Inhibition Substitution at the 2-position of the phenyl ring is strongly preferred over the 3- and 4-positions. acs.org
N-benzyl-2-phenylpyrimidin-4-amine USP1/UAF1 Inhibition 3-CF₃ and 4-CF₃ phenyl derivatives were inactive, emphasizing the importance of substitution placement. acs.org
4-morpholino-thiopyrano[4,3-d]pyrimidine Anticancer Cytotoxicity For phenylpyridine-carboxamide derivatives, substitution at the C-3 position of the aryl group showed better activity than C-4 substitution. nih.gov
General Aryl Boronic Acids Enzyme Inhibition The boronic acid group is often essential for activity, forming reversible covalent bonds with target enzymes. nih.govresearchgate.net

Computational Approaches to Inform Medicinal Chemistry Design (e.g., Molecular Dynamics Simulations)

Computational chemistry has become an indispensable tool in modern drug discovery, providing deep insights into molecular interactions and guiding the design of more potent and selective inhibitors. For this compound and its derivatives, computational approaches such as molecular docking and molecular dynamics (MD) simulations are employed to elucidate binding modes, predict binding affinities, and rationalize observed structure-activity relationships.

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. In the context of 2-phenylpyrimidine derivatives, docking studies have been used to understand how these molecules fit into the active site of their target enzymes, such as the fungal lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov These studies can reveal potential steric clashes between the compound and amino acid residues, which may explain lower activity. For example, a bulky tricyclic backbone was speculated to collide with neighboring amino acids, prompting a "scaffold hopping" strategy to design new derivatives that could avoid these unfavorable interactions. nih.gov Docking can also identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding.

Molecular Dynamics (MD) simulations offer a more dynamic and detailed view of the ligand-protein complex over time. mdpi.com Unlike static docking poses, MD simulations can reveal the conformational changes in both the ligand and the protein upon binding, providing a more realistic representation of the molecular interactions in a physiological environment. rjeid.com For pyrimidine derivatives, MD simulations have been used to study their interaction with DNA G-quadruplexes and to assess the stability of the resulting complexes. rjeid.com These simulations can calculate various energy components, such as electrostatic and van der Waals energies, to provide a deeper understanding of the binding forces. rjeid.com For instance, studies have shown that cationic pyrimidine derivatives have a higher electrostatic contribution to binding energy, leading to more stable complexes with DNA targets. rjeid.com

Furthermore, computational methods like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) are used to build predictive models. nih.gov These models correlate the 3D properties of a series of molecules with their biological activity. For dipeptidyl boronic acids, 3D-QSAR studies have identified essential regions for interaction with the proteasome: a covalent binding site, an aromatic ring region, and a hydrophobic acceptor group. nih.gov Such models are invaluable for designing new compounds with potentially improved activity before their synthesis, thereby saving time and resources. The integration of docking, MD simulations, and QSAR studies provides a powerful, multi-faceted computational strategy to guide the rational design of novel inhibitors based on the this compound scaffold. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
N-benzyl-2-phenylpyrimidin-4-amine
3-CF₃-phenyl derivative
4-CF₃-phenyl derivative

Future Perspectives and Emerging Directions in 4 Phenylpyrimidin 2 Yl Boronic Acid Research

Development of Sustainable and Environmentally Benign Synthetic Methodologies

The synthesis of functionalized pyrimidines and boronic acids is traditionally reliant on multi-step processes that often involve harsh reagents, significant solvent waste, and costly purification techniques like chromatography. The future of synthesizing (4-Phenylpyrimidin-2-yl)boronic acid is geared towards adopting green chemistry principles to mitigate these environmental and economic drawbacks.

Key research directions include:

Multicomponent Reactions (MCRs): MCRs are powerful tools in sustainable synthesis as they combine three or more reactants in a single step to form a complex product, thereby reducing reaction time, resource consumption, and waste generation. nih.gov The development of novel MCRs for the one-pot synthesis of substituted pyrimidines, which can then be borylated, is a promising avenue. For instance, methods using eco-friendly solvents like ethanol (B145695) and alternative energy sources such as microwave irradiation have been shown to produce boron-containing dihydropyridines and dihydropyrimidinones with significantly higher yields and shorter reaction times compared to conventional heating. nih.gov

Aqueous and Solvent-Free Conditions: Water is an ideal solvent for green synthesis due to its non-toxic, non-flammable, and abundant nature. Research is focusing on developing water-based or solvent-free reaction conditions for the synthesis of pyrimidine (B1678525) derivatives. bohrium.comresearchgate.neteurekaselect.com Nanocatalysts or surfactants can be employed to facilitate reactions in aqueous media. researchgate.net Microwave-assisted synthesis in the absence of a solvent has also been shown to be an effective and ecologically benign method for producing fused pyrimidine systems, improving yields and drastically reducing reaction times. researchgate.net

Phase-Switch Chemistry: An innovative strategy to avoid chromatographic purification involves using the boronic acid group as a "productive tag". acs.org In this approach, a hydrophobic boronic acid can be switched into an aqueous phase by forming a complex with a polyol like sorbitol at high pH. acs.org This allows for simple liquid-liquid extraction to purify intermediates throughout a synthetic sequence. The boronic acid functionality is retained until the final step, where it can be productively converted into another functional group, thus avoiding a non-productive cleavage step. acs.org This concept could streamline the synthesis of complex derivatives starting from this compound.

Synthetic StrategyKey AdvantagesEnergy SourceSolvent SystemRef.
Multicomponent ReactionsReduced steps, atom economy, less wasteMicrowave, IR, Mantle HeatingEthanol nih.gov
Microwave-Assisted SynthesisShorter reaction times, higher yieldsMicrowaveSolvent-Free researchgate.net
Phase-Switch TaggingAvoids chromatography, productive tag removalN/AWater-Organic Biphasic acs.org

Exploration of Novel Catalytic and Reagent Applications in Organic Synthesis

While widely recognized as crucial reagents in palladium-catalyzed cross-coupling reactions, arylboronic acids are increasingly being explored for their own catalytic capabilities. nih.govacs.orgacs.org The Lewis acidic nature of the boron center allows it to activate various functional groups, opening new avenues for catalysis that are often milder and more atom-economical than traditional methods.

Future applications for this compound in this domain could include:

Dehydrative C-C and C-O Bond Formation: Electron-poor arylboronic acids have demonstrated the ability to catalyze the dehydrative coupling of alcohols with nucleophiles, such as 1,3-dicarbonyl compounds or silanes, to form new carbon-carbon bonds. acs.org This process, which releases only water as a byproduct, is a highly atom-economical alternative to traditional methods. This compound, with the electron-withdrawing pyrimidine ring, could potentially serve as a catalyst in such transformations.

Cycloaddition Reactions: Boronic acids can act as Lewis acid catalysts to promote cycloaddition reactions by lowering the LUMO of the substrate. nih.gov They have been shown to catalyze [4+2], [3+2], and [4+3] cycloadditions under mild conditions, providing access to complex cyclic structures. nih.gov

Aryl Radical Precursors: Beyond traditional two-electron pathways, arylboronic acids can serve as precursors to aryl radicals through oxidative carbon-boron bond cleavage. bohrium.comrsc.org Using oxidants like manganese(III) acetate (B1210297) or persulfate systems, the phenyl-pyrimidine moiety could be transformed into a radical intermediate for C-C bond-forming reactions with arenes or olefins, offering a complementary approach to traditional cross-coupling chemistry. bohrium.comrsc.org

Expansion into New Biological Targets and Therapeutic Modalities (Pre-clinical Focus)

The incorporation of a boronic acid group into a drug candidate can enhance potency and modify pharmacokinetic properties. researchgate.netbohrium.comhud.ac.uk Pyrimidine-containing boronic acids have shown significant promise as inhibitors of various enzymes, and future pre-clinical research is aimed at identifying novel biological targets.

VCP/p97 Inhibition: A significant recent development is the discovery of pyrimidine boronic acids as potent inhibitors of Valosin-Containing Protein (VCP/p97), an enzyme critical for protein homeostasis that is overexpressed in many cancers. nih.gov In a study, a series of novel pyrimidine-based boronic acid inhibitors were synthesized and evaluated. One lead compound demonstrated potent enzymatic and cellular activity against non-small cell lung cancer and multiple myeloma cell lines, marking it as a promising candidate for further development. nih.gov

Protease Inhibition: Boronic acids are well-known for their ability to form a stable, reversible covalent bond with the catalytic serine or threonine residues in the active sites of proteases. researchgate.netnih.gov This has led to the development of FDA-approved proteasome inhibitors like bortezomib (B1684674) and ixazomib (B1672701) for treating multiple myeloma. nih.govmdpi.commdpi.com Future research could explore this compound derivatives as inhibitors for other classes of proteases implicated in diseases like cancer or viral infections, such as the SARS-CoV-2 main protease (Mpro). nih.govsemanticscholar.org

Other Enzyme Targets: The versatility of the boronic acid pharmacophore allows it to target a wide range of enzymes. researchgate.net Pre-clinical studies could investigate the potential of this compound derivatives to inhibit other key enzymes in disease pathways, such as histone deacetylases (HDACs), β-lactamases, or autotaxin (ATX). mdpi.com For example, replacing a carboxylic acid with a boronic acid in an ATX inhibitor scaffold resulted in a 440-fold increase in potency. mdpi.com

Compound/SeriesTarget EnzymeDisease Area (Pre-clinical)IC₅₀ ValuesRef.
Pyrimidine Boronic Acid (Compound 17)VCP/p97Non-small cell lung cancer, Multiple myelomaEnzymatic: 54.7 nM; A549 cells: 2.80 µM; RPMI8226 cells: 0.86 µM nih.gov
Dipeptide Boronic Acid (Compound 15)ProteasomeCancer4.60 nM mdpi.com
Thiazolidinedione Boronic Acid (Compound 55)Autotaxin (ATX)Cancer6 nM mdpi.com

Integration of Data Science and Machine Learning for Accelerated Compound Design and Discovery

The traditional process of drug discovery is lengthy and expensive. The integration of data science and machine learning (ML) offers a transformative approach to accelerate the design and optimization of new therapeutic agents based on the this compound scaffold.

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel compounds before they are synthesized. mdpi.comresearchgate.net By training ML algorithms like random forest or support vector regression on datasets of existing pyrimidine inhibitors, researchers can identify key molecular descriptors (e.g., molecular mass, volume, electrophilicity) that correlate with inhibitory efficiency. researchgate.netresearchgate.net These models can then screen virtual libraries to prioritize candidates with the highest predicted potency.

Pharmacophore Mapping and Virtual Screening: Computational techniques can generate 3D pharmacophore models that define the essential structural features required for a molecule to bind to a specific biological target. mdpi.combiorxiv.org These models can be used to perform virtual screening of large compound databases (like the ZINC database) to identify novel molecules that fit the pharmacophore and are likely to be active. mdpi.com

De Novo Drug Design: Generative ML models can design entirely new molecules optimized for specific properties. By learning from the chemical space of known active compounds, these models can propose novel this compound derivatives with enhanced activity, better selectivity, and improved drug-like properties, significantly reducing the trial-and-error nature of compound discovery.

Q & A

How can researchers optimize the synthesis of (4-phenylpyrimidin-2-yl)boronic acid derivatives for enzyme inhibition studies?

Methodological Answer:
Synthesis of boronic acid derivatives for enzyme inhibition typically involves substrate mimicry or bioisosteric replacement. For example, peptidomimetic boronic acids (e.g., proteasome inhibitors like Bortezomib) are designed by replacing the electrophilic carbonyl group in peptide substrates with a boronic acid moiety, enabling reversible covalent binding to catalytic threonine residues . Key steps include:

  • Intermediate purification : Use prodrug strategies (e.g., pinacol esters) to stabilize boronic acids during multi-step synthesis, as free boronic acids are prone to trimerization and degradation .
  • Stereochemical control : Employ Suzuki-Miyaura cross-coupling reactions for aromatic boronic acids, ensuring regioselectivity via palladium catalysis .
  • Validation : Confirm binding affinity via co-crystallization studies (e.g., with 20S proteasome) and enzymatic activity assays .

What analytical techniques are recommended for detecting trace impurities of this compound in drug substances?

Methodological Answer:
High-sensitivity LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is optimal for quantifying boronic acid impurities at sub-ppm levels. Key considerations:

  • Sample preparation : Avoid derivatization to reduce time and complexity; use acidified mobile phases (e.g., 0.1% formic acid) to stabilize underivatized boronic acids .
  • Ionization parameters : Optimize ESI conditions (negative ion mode) for enhanced ionization efficiency of boronic acids.
  • Validation : Follow ICH guidelines for linearity (1–100 ppb), LOQ (0.5 ppb), and recovery (90–110%) using reference standards like carboxy phenyl boronic acid .

How do structural modifications of this compound influence its binding kinetics with diol-containing biomolecules?

Methodological Answer:
Binding kinetics are governed by boronic acid pKa and substituent effects. For example:

  • Electron-withdrawing groups (e.g., nitro) lower pKa, accelerating diol binding at physiological pH .
  • Steric effects : Bulky substituents on the pyrimidine ring reduce binding rates with large glycans (e.g., cell-surface oligosaccharides) due to hindered diol access .
  • Kinetic profiling : Use stopped-flow fluorescence assays to measure kon/koff values. For instance, fructose binds 10× faster than glucose (kon ≈ 10³ M⁻¹s⁻¹) due to favorable cis-diol geometry .

What strategies mitigate non-specific interactions when using this compound in glycoprotein capture assays?

Methodological Answer:
Non-specific binding arises from hydrophobic or ionic interactions with non-glycosylated proteins. Mitigation strategies include:

  • Surface chemistry : Immobilize boronic acids on hydrophilic matrices (e.g., carboxymethyl dextran) to reduce hydrophobic adsorption .
  • Buffer optimization : Use high-pH borate buffers (pH 8.5–9.0) to weaken non-covalent interactions while maintaining boronate ester stability .
  • Competitive elution : Introduce low-molecular-weight diols (e.g., sorbitol) to displace weakly bound proteins .

How can this compound be integrated into fluorescent chemosensors for real-time glucose monitoring?

Methodological Answer:
Design dual-signaling probes combining boronic acid-diol binding with fluorescence modulation:

  • PET (Photoinduced Electron Transfer) systems : Link boronic acid to fluorophores (e.g., pyrene or quinolinium). Diol binding disrupts PET, enhancing fluorescence .
  • Polymer matrices : Embed boronic acids in redox-active polymers (e.g., poly-nordihydroguaiaretic acid) for glucose-responsive electrochemical sensors. The polymer acts as a molecular sieve, excluding interferents like plasma proteins .
  • Dynamic covalent chemistry : Utilize reversible boronate ester formation to achieve rapid response times (<10 s) for continuous monitoring .

What in vitro assays are critical for evaluating the anticancer potential of this compound derivatives?

Methodological Answer:
Focus on mechanism-driven assays:

  • Tubulin polymerization inhibition : Compare IC50 values with combretastatin A-4 derivatives using spectrophotometric tubulin assembly assays (e.g., 13c: IC50 = 21 µM) .
  • Apoptosis induction : Perform FACScan analysis with Annexin V/PI staining to quantify apoptosis in cancer cell lines (e.g., Jurkat cells) after 8–24 hr exposure .
  • Proteasome inhibition : Measure chymotrypsin-like activity in cell lysates using fluorogenic substrates (e.g., Suc-LLVY-AMC) .

How do computational methods aid in predicting mutagenicity risks of this compound impurities?

Methodological Answer:
Use in silico tools to assess structural alerts:

  • QSAR models : Apply Derek Nexus or Toxtree to identify mutagenic motifs (e.g., aromatic amines linked to boronic acids) .
  • Docking studies : Screen impurities against DNA minor grooves to predict intercalation potential.
  • Validation : Cross-reference with Ames test data for structural analogs (e.g., phenylboronic acids with IC50 < 1 ppm) .

Advanced Research Questions

How can peptide boronic acid libraries containing this compound be sequenced efficiently?

Methodological Answer:
Use MALDI-MS with 2,5-dihydroxybenzoic acid (DHB) matrix:

  • On-plate derivatization : DHB esterifies boronic acids in situ, preventing trimerization and enabling direct sequencing of linear/branched peptides .
  • MS/MS fragmentation : Collision-induced dissociation (CID) generates characteristic b/y ions for de novo sequencing.
  • High-throughput screening : Couple with one-bead-one-compound libraries for rapid identification of proteasome inhibitors .

What design principles enhance the thermal stability of this compound in flame-retardant applications?

Methodological Answer:
Thermal stability correlates with boroxine formation and substituent effects:

  • Aromatic substitution : Electron-donating groups (e.g., methyl) on the phenyl ring increase decomposition temperatures (Td > 300°C) by stabilizing boroxine networks .
  • Crosslinking density : Incorporate multiple boronic acid moieties per molecule to enhance char formation during pyrolysis .
  • TGA validation : Monitor weight loss profiles under nitrogen to assess degradation pathways (e.g., boronic acid → boron oxide) .

How does the boronic acid moiety in this compound enhance cellular uptake of drug conjugates?

Methodological Answer:
Leverage diol-binding for receptor-mediated endocytosis:

  • Glycoprotein targeting : Conjugate boronic acids to liposomes or antibodies targeting overexpressed glycans (e.g., sialic acid on cancer cells) .
  • pH-responsive release : Design boronate ester-linked prodrugs that hydrolyze in acidic lysosomes (pH 4.5–5.5) .
  • In vivo validation : Use fluorescence imaging to track tumor accumulation in xenograft models .

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